![molecular formula C14H11NO2 B2752812 5-methyl-3H-benzo[e]indole-2-carboxylic acid CAS No. 900136-39-2](/img/structure/B2752812.png)

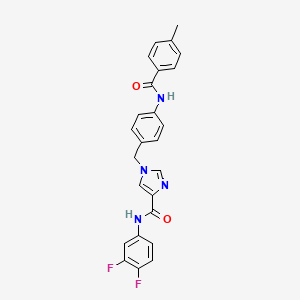

5-methyl-3H-benzo[e]indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . An efficient method for the reductive heterocyclization of N-heterocycles from nitro compounds has been developed . This method is applicable to the synthesis of a number of indoles, including indole-3-carboxylic acid methyl ester .Molecular Structure Analysis

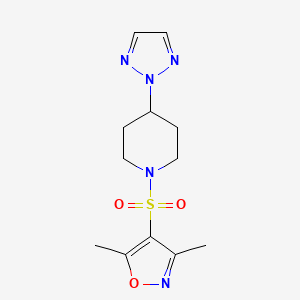

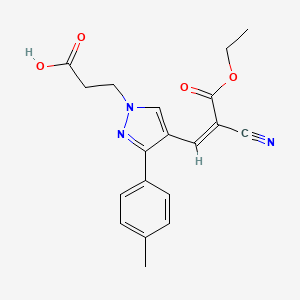

The molecular formula of 5-Methyl-3H-benzo[e]indole-2-carboxylic acid is C14H11NO2 . Its average mass is 225.243 Da and its monoisotopic mass is 225.078979 Da .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .Aplicaciones Científicas De Investigación

- Application : Researchers have investigated the antiproliferative effects of 5-methyl-3H-benzo[e]indole-2-carboxylic acid against cancer cells. Its mechanism of action and potential as a chemotherapeutic agent are areas of interest .

- Application : Studies have explored the antibacterial and antifungal effects of this compound. Researchers assess its efficacy against various pathogens, including bacteria and fungi .

- Application : Investigations have evaluated the anti-inflammatory and analgesic potential of 5-methyl-3H-benzo[e]indole-2-carboxylic acid. Comparisons with standard drugs like indomethacin and celecoxib provide insights into its effectiveness .

- Application : Researchers have studied the compound’s activity against Mycobacterium tuberculosis. Notably, ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate, a derivative of this compound, exhibited promising antimycobacterial effects .

- Application : 5-methyl-3H-benzo[e]indole-2-carboxylic acid inhibits HIV-1 integrase strand transfer. Understanding its binding interactions and mechanism of action is essential for drug development .

- Application : Researchers explore novel synthetic routes to construct indoles, including this compound. Investigating its derivatives and analogs provides insights into structure-activity relationships .

Anticancer Properties

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Tuberculosis Treatment

HIV-1 Integrase Inhibition

Synthetic Methods and Novel Derivatives

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives, in general, are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

Indoles have attracted the attention of the chemical community due to their importance in natural products and drugs . The investigation of novel methods of synthesis and the application of indole derivatives for the treatment of various disorders in the human body are areas of ongoing research . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

5-methyl-3H-benzo[e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-8-6-12-11(7-13(15-12)14(16)17)10-5-3-2-4-9(8)10/h2-7,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGRUWIAZIABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)